molecular formula C25H17F3N4O4 B2460136 3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358245-72-3

3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2460136
CAS RN: 1358245-72-3
M. Wt: 494.43
InChI Key: DVUUEJFIKHMLNJ-UHFFFAOYSA-N
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Description

3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17F3N4O4 and its molecular weight is 494.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds similar to 3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione have been synthesized and characterized for their structural and chemical properties. For example, the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties has been explored, demonstrating the interest in this class of compounds for their biological activity and potential therapeutic applications (Maftei et al., 2013).

Herbicide Development

The quinazoline-2,4-dione structure, in particular, has been investigated for its herbicidal properties. For instance, a study on the synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones revealed that these compounds could serve as potent herbicides, offering broad-spectrum weed control with excellent crop selectivity (Wang et al., 2014). This suggests the potential of similar compounds for agricultural applications.

Advanced Materials

The structural features of quinazoline derivatives also make them candidates for use in materials science, such as in the development of electron-transport materials for organic light-emitting devices. A related study synthesized dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives containing quinoxaline and pyrazine moieties, demonstrating their effectiveness as electron-transport materials (Huang et al., 2006).

Antimicrobial and Antitumor Activities

Further research into similar compounds has shown antimicrobial and antitumor activities, indicating the potential for pharmaceutical development. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of quinazoline derivatives (Deady et al., 2003).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the reaction of 3-phenethyl-7-aminoquinazoline-2,4(1H,3H)-dione with 4-(trifluoromethoxy)benzohydrazide and subsequent cyclization with POCl3 and DMF to form the oxadiazole ring.", "Starting Materials": [ "3-phenethyl-7-aminoquinazoline-2,4(1H,3H)-dione", "4-(trifluoromethoxy)benzohydrazide", "POCl3", "DMF" ], "Reaction": [ "Step 1: React 3-phenethyl-7-aminoquinazoline-2,4(1H,3H)-dione with 4-(trifluoromethoxy)benzohydrazide in the presence of a coupling agent such as EDCI or HATU to form the intermediate product.", "Step 2: Cyclize the intermediate product with POCl3 and DMF to form the oxadiazole ring.", "Step 3: Purify the final product by recrystallization or column chromatography." ] }

CAS RN

1358245-72-3

Product Name

3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C25H17F3N4O4

Molecular Weight

494.43

IUPAC Name

3-(2-phenylethyl)-7-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H17F3N4O4/c26-25(27,28)35-18-9-6-16(7-10-18)21-30-22(36-31-21)17-8-11-19-20(14-17)29-24(34)32(23(19)33)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,29,34)

InChI Key

DVUUEJFIKHMLNJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)NC2=O

solubility

not available

Origin of Product

United States

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